molecular formula C23H22N6O2 B2416806 5-{4-[4-(4-Methoxyphenyl)piperazino]-5-pyrimidinyl}-3-phenyl-1,2,4-oxadiazole CAS No. 1775410-57-5

5-{4-[4-(4-Methoxyphenyl)piperazino]-5-pyrimidinyl}-3-phenyl-1,2,4-oxadiazole

Cat. No. B2416806
CAS RN: 1775410-57-5
M. Wt: 414.469
InChI Key: KQKGZHZCLSFOPU-UHFFFAOYSA-N
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Description

“5-{4-[4-(4-Methoxyphenyl)piperazino]-5-pyrimidinyl}-3-phenyl-1,2,4-oxadiazole” is a synthetic compound. It contains a piperazine moiety, which is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .


Synthesis Analysis

The synthesis of piperazine derivatives, like the one , has been the focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is complex, containing a piperazine ring, a pyrimidine ring, and an oxadiazole ring. The piperazine ring is substituted with a methoxyphenyl group and a pyrimidinyl group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include cyclization, ring-opening, and cycloaddition . For example, cyclization of 1,2-diamine derivatives with sulfonium salts leads to protected piperazines .

Scientific Research Applications

Synthesis and Structural Characterization

Compounds with structures related to "5-{4-[4-(4-Methoxyphenyl)piperazino]-5-pyrimidinyl}-3-phenyl-1,2,4-oxadiazole" have been synthesized and characterized, providing foundational knowledge for further exploration of their medicinal applications. For instance, the synthesis and antimicrobial activities of some new 1,2,4-Triazole derivatives have been reported, highlighting the potential of these compounds in addressing microbial resistance (Bektaş et al., 2007). Additionally, crystal structure studies and Hirshfeld surface analysis have been conducted on novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives, offering insights into the molecular architecture and intermolecular interactions of these compounds (Kumara et al., 2017).

Biological Activities and Pharmacological Potential

Research has extensively evaluated the biological activities of compounds within this chemical class, including their antioxidant, antimicrobial, and anticonvulsant properties. For example, in vitro antioxidant activity studies have demonstrated the radical scavenging capabilities of 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives, indicating their potential utility in oxidative stress-related conditions (Mallesha et al., 2014). The antimicrobial properties of piperazinyl oxazolidinone compounds have also been explored, with certain derivatives showing efficacy against gram-positive pathogens, underscoring their potential as antibacterial agents (Tucker et al., 1998). Furthermore, the anticonvulsant activity of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives has been evaluated in vivo, revealing compounds with significant efficacy in seizure models, suggesting their potential as antiepileptic drugs (Harish et al., 2013).

properties

IUPAC Name

5-[4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-5-yl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O2/c1-30-19-9-7-18(8-10-19)28-11-13-29(14-12-28)22-20(15-24-16-25-22)23-26-21(27-31-23)17-5-3-2-4-6-17/h2-10,15-16H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKGZHZCLSFOPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=NC=C3C4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(4-Methoxyphenyl)piperazin-1-yl]-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidine

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